molecular formula C20H17N3O2S B14998264 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14998264
M. Wt: 363.4 g/mol
InChI Key: SDXMTLPCOHAMLA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting with the preparation of the benzodioxin and thiophene intermediates. The benzodioxin intermediate can be synthesized by reacting 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions . The thiophene intermediate is prepared through standard thiophene synthesis methods, involving the use of sulfur and acetic acid .

The final step involves the coupling of these intermediates with the imidazo[1,2-a]pyridine core. This is achieved through a series of reactions, including nucleophilic substitution and cyclization, under specific conditions such as the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its potential therapeutic applications in treating Alzheimer’s disease.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Studied for its antibacterial and enzyme inhibitory properties.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H17N3O2S/c1-13-4-2-6-18-22-19(17-5-3-11-26-17)20(23(13)18)21-14-7-8-15-16(12-14)25-10-9-24-15/h2-8,11-12,21H,9-10H2,1H3

InChI Key

SDXMTLPCOHAMLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5

Origin of Product

United States

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